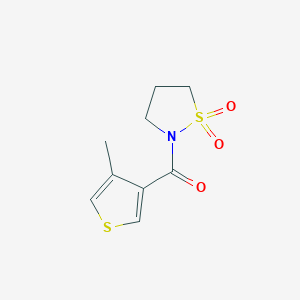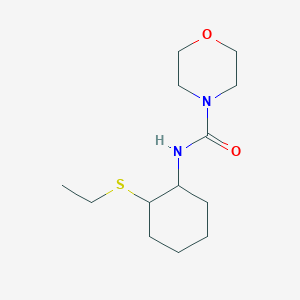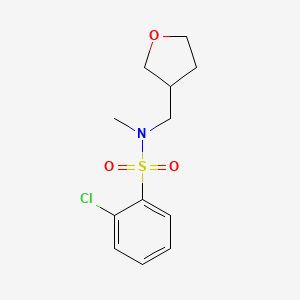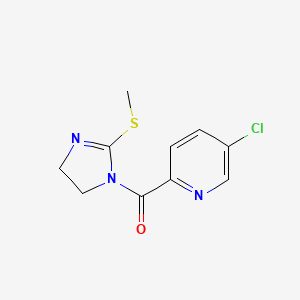![molecular formula C16H25N3 B7584290 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane, also known as MPD, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPD is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system.
作用機序
The mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. The activation of the dopamine D3 receptor by this compound can modulate dopamine release and uptake, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the uptake of dopamine in cells that express the dopamine transporter. This compound has also been shown to increase dopamine release in certain brain regions, such as the prefrontal cortex and nucleus accumbens. In vivo studies have demonstrated that this compound can decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for drug addiction.
実験室実験の利点と制限
One advantage of using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for the research on 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane. One potential direction is the development of new drugs that target the dopamine D3 receptor using this compound as a lead compound. Another direction is the investigation of the role of the dopamine D3 receptor in various neurological and psychiatric disorders using this compound as a pharmacological tool. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on dopamine neurotransmission.
合成法
The synthesis of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves the reaction of 2-pyridinemethanol with 1,4-diazaspiro[5.5]undecane in the presence of para-toluenesulfonic acid as a catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of this compound. The yield of the synthesis process is around 70%.
科学的研究の応用
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been studied for its potential pharmacological properties, including its activity as a dopamine D3 receptor ligand. The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
4-methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18-11-12-19(13-15-7-3-6-10-17-15)16(14-18)8-4-2-5-9-16/h3,6-7,10H,2,4-5,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQELGPWLZRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)

